molecular formula C7H16ClNO B1391299 3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride CAS No. 1185296-74-5

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride

Cat. No.: B1391299
CAS No.: 1185296-74-5
M. Wt: 165.66 g/mol
InChI Key: CLZWNLCSKOKAMP-UHFFFAOYSA-N
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Description

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is an organic compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt of 3-(tetrahydrofuran-3-yl)-propylamine, which features a tetrahydrofuran ring attached to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrofuran, which undergoes a series of reactions to form the desired product.

    Formation of Intermediate: Tetrahydrofuran is first converted to 3-(tetrahydrofuran-3-yl)-propanal through a series of oxidation and reduction reactions.

    Amination: The intermediate 3-(tetrahydrofuran-3-yl)-propanal is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride has been investigated for its potential in developing pharmaceuticals. Its derivatives are being explored for their efficacy in treating various diseases, including viral infections. For instance, it plays a role in synthesizing compounds related to Fosamprenavir, an antiretroviral medication used to treat HIV/AIDS. The compound acts as an intermediate in the synthesis of more complex structures that exhibit enhanced biological activity .

Case Study: Antiviral Activity
A study highlighted the synthesis of tetrahydrofuran derivatives, including this compound, which showed promising results against viral pathogens. The modifications of the tetrahydrofuran moiety were found to increase the antiviral potency significantly .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. It is utilized in various reactions, including amination and alkylation processes. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
N-AcylationTHF, room temperature81
AlkylationToluene, reflux25
Nucleophilic SubstitutionDichloromethane, ice-cooling48

Biochemical Research

Proteomics and Biochemical Assays
In biochemical research, this compound is used as a biochemical tool for proteomics studies. It aids in the exploration of protein interactions and functions due to its ability to modify amino groups on proteins .

Case Study: Proteomic Applications
Research has demonstrated that this compound can enhance the solubility of certain proteins during purification processes, thereby improving yield and activity in downstream applications .

Material Science

Polymer Chemistry
The incorporation of tetrahydrofuran derivatives into polymer matrices has been studied for developing new materials with enhanced properties. The unique structure of this compound allows for improved flexibility and thermal stability in polymer formulations.

Mechanism of Action

The mechanism of action of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is unique due to its specific structure, which combines the tetrahydrofuran ring with a propylamine chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Biological Activity

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H17ClN
  • Molecular Weight : 163.68 g/mol
  • CAS Number : 1185296-74-5

The biological activity of this compound is primarily attributed to its interaction with biological targets such as receptors and enzymes. The compound is believed to modulate neurotransmitter systems and may have implications in neuropharmacology. Its structure allows for the potential binding to specific receptors involved in neurological pathways, which could influence mood, cognition, and other physiological processes.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating excitotoxicity pathways.
  • Antimicrobial Properties : Some investigations have indicated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : There is emerging evidence that compounds similar to this compound can exhibit anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential modulation of neurotransmitter systems; antioxidant properties
AntimicrobialActivity against specific bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds demonstrated significant reductions in oxidative stress markers in neuronal cell cultures treated with derivatives of this compound. The findings suggest a potential mechanism where the compound mitigates neuronal damage through antioxidant activity.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications.

Case Study 3: Anticancer Potential

Research involving cancer cell lines showed that treatment with related compounds led to increased rates of apoptosis compared to controls. This suggests that this compound could be explored further as an anticancer agent, particularly in specific types of tumors.

Properties

IUPAC Name

3-(oxolan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-1-2-7-3-5-9-6-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZWNLCSKOKAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-74-5
Record name 3-(oxolan-3-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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